molecular formula C19H17FN4O2S B11275884 Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate

Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate

Cat. No.: B11275884
M. Wt: 384.4 g/mol
InChI Key: DOSYDYYYJVANPN-UHFFFAOYSA-N
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Description

Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[2,1-C][1,2,4]triazole ring, and a benzoate ester. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-C][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-C][1,2,4]triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[7-(4-chlorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate
  • Methyl 4-({[7-(4-bromophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate

Uniqueness

Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17FN4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C19H17FN4O2S/c1-26-17(25)14-4-2-13(3-5-14)12-27-19-22-21-18-23(10-11-24(18)19)16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3

InChI Key

DOSYDYYYJVANPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F

Origin of Product

United States

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